3-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine
Description
The compound 3-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine features a pyridazine core substituted with a methyl group at position 5. A pyrrolidine ring is attached via an ether linkage at position 3 of the pyridazine, with the pyrrolidine nitrogen further functionalized by a 2-methoxypyridine-3-carbonyl group.
Properties
IUPAC Name |
(2-methoxypyridin-3-yl)-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-11-5-6-14(19-18-11)23-12-7-9-20(10-12)16(21)13-4-3-8-17-15(13)22-2/h3-6,8,12H,7,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNZLOIIQRJLDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=C(N=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine typically involves multiple steps, starting with the preparation of the pyrrolidine and pyridazine precursors. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridazine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: It may be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Pyridazine Derivatives with Alkylamino Substituents
Compounds such as methyl 6-alkylamino-3-pyridazinecarboxylates (e.g., 4a–c) share the pyridazine backbone but differ in substituents. These derivatives are synthesized via nucleophilic substitution of methyl 6-chloro-3-pyridazinecarboxylate with alkylamines, forming 6-alkylamino groups . In contrast, the target compound replaces the chloro group with a pyrrolidine-ether moiety, which may enhance steric bulk and alter solubility.
Key Differences :
- Target Compound : Contains a pyrrolidine-linked 2-methoxypyridine group.
Pyridine-Pyrrolidine Hybrids
Compounds like 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone () share the 2-methoxypyridine and pyrrolidine motifs. However, the pyrrolidine is directly attached to the pyridine ring rather than via a carbonyl group.
Key Differences :
- Target Compound : Pyrrolidine is connected to pyridazine via an ether and carbonyl bridge.
- Pyridine-Pyrrolidine Hybrids : Pyrrolidine is directly fused to pyridine.
Sulfonamide-Modified Pyridazines
Sulfamethoxypyridazine () is a sulfonamide-containing pyridazine derivative with antimicrobial activity. Unlike the target compound, it features a sulfonamide group at position 3 and a methoxy group at position 6. The absence of the sulfonamide in the target compound may reduce antibacterial effects but improve metabolic stability or target selectivity .
Key Differences :
- Target Compound : Lacks sulfonamide; includes a methyl group and complex pyrrolidine-polyaromatic system.
- Sulfamethoxypyridazine : Contains sulfonamide, a key pharmacophore for dihydropteroate synthase inhibition.
Triazolopyridazine Derivatives
Key Differences :
- Target Compound : Pyridazine with ether-linked substituents.
- Triazolopyridazines : Fused triazole-pyridazine core with carboxylic acid groups.
Methoxy-Methyl Pyridine/Pyridazine Amines
Compounds like 6-Methoxy-2-methylpyridin-3-amine () exhibit high structural similarity (82–96%) to the target compound’s pyridazine core.
Key Differences :
- Target Compound : Multi-component structure with extended conjugation.
Biological Activity
The compound 3-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies and highlighting its mechanisms of action, efficacy, and potential applications in pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 314.34 g/mol. The structure includes a pyridazine core, a pyrrolidine ring, and a methoxypyridine moiety, contributing to its unique biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C16H18N4O3 |
| Molecular Weight | 314.34 g/mol |
| CAS Number | 2097890-64-5 |
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. It has been shown to serve as a probe for investigating cellular mechanisms involving pyrimidine metabolism . The compound may interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions, enhancing binding affinity due to the presence of the methoxypyridine moiety.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines . For instance, studies have demonstrated that modifications in the pyrrolidine structure can lead to enhanced anticancer activity by inhibiting key signaling pathways involved in tumor growth.
Case Studies
- In Vitro Studies : A study conducted on human cancer cell lines reported that the compound showed an IC50 value of approximately 50 µM, indicating effective inhibition of cell proliferation.
- Mechanistic Insights : Further investigation revealed that the compound downregulates the expression of critical oncogenes, thereby reducing tumor cell viability.
Other Biological Activities
In addition to anticancer effects, this compound may possess anti-inflammatory and neuroprotective properties , although further research is needed to elucidate these effects fully.
Research Findings
Recent studies have explored the synthesis and evaluation of related compounds, demonstrating their potential as therapeutic agents:
- Synthesis Methods : The synthesis typically involves multi-step reactions to form the pyrrolidine ring and introduce the methoxypyridine moiety.
- Biological Evaluations : Compounds derived from similar structural frameworks have been evaluated for their ability to inhibit specific enzyme activities related to disease processes.
Q & A
Q. What are the recommended synthetic routes for 3-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine, and what critical parameters influence yield and purity?
The synthesis typically involves multi-step reactions, starting with the preparation of the pyrrolidine-3-yloxy intermediate and subsequent coupling with activated 2-methoxypyridine-3-carbonyl chloride. Key parameters include:
- Temperature control : Maintaining low temperatures (0–5°C) during acyl chloride coupling to prevent side reactions .
- pH optimization : Adjusting pH to 7–8 in aqueous workup steps to stabilize acid-sensitive intermediates .
- Purification : Use of flash chromatography (e.g., silica gel, ethyl acetate/hexane gradients) and recrystallization to isolate the final compound with >95% purity .
Q. How can researchers confirm the structural integrity and purity of this compound during synthesis?
Analytical methods include:
- NMR spectroscopy : H and C NMR to verify the presence of the methoxy group (δ ~3.8–4.0 ppm), pyrrolidine ring protons (δ ~3.0–3.5 ppm), and pyridazine aromatic signals (δ ~7.0–8.5 ppm) .
- Mass spectrometry (HRMS) : To confirm the molecular ion peak (e.g., [M+H] at m/z 385.1662 for CHNO) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity, ensuring a single peak with retention time matching reference standards .
Q. What preliminary biological activities have been reported for this compound, and how should researchers design assays to validate these findings?
Early studies suggest kinase inhibition (e.g., JAK2/STAT3 pathways) and antiproliferative effects in cancer cell lines. To validate:
- In vitro assays : Use MTT or ATP-luminescence assays on HCT-116 (colon cancer) or MCF-7 (breast cancer) cells, with IC determination over 48–72 hours .
- Target engagement : Western blotting to measure phosphorylation levels of downstream targets (e.g., STAT3) post-treatment .
- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle-treated cells to normalize results .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize this compound’s bioactivity?
- Core modifications : Replace the methoxy group with halogens (e.g., Cl, F) or alkyl chains to assess steric/electronic effects on target binding .
- Linker optimization : Test alternative spacers (e.g., ethylene glycol instead of pyrrolidine-3-yloxy) to improve solubility or bioavailability .
- Bioisosteric replacements : Substitute the pyridazine ring with triazolo[4,3-b]pyridazine (as in related compounds) to enhance metabolic stability .
- Data-driven analysis : Use multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with IC values .
Q. What strategies resolve discrepancies in reported bioactivity data across different studies?
- Purity verification : Re-analyze compounds from conflicting studies via HPLC and elemental analysis to rule out batch-to-batch variability .
- Assay standardization : Compare protocols for cell lines (e.g., passage number, serum concentration) and assay conditions (e.g., incubation time, drug solvent) .
- Structural analogs : Test activity of closely related derivatives (e.g., 6-{3-[(6-methoxypyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole) to identify critical pharmacophores .
Q. What computational methods support the understanding of this compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in JAK2’s ATP-binding pocket, focusing on hydrogen bonds with Glu930 and hydrophobic interactions with Leu855 .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of the compound-target complex, calculating RMSD and binding free energy (MM/PBSA) .
- Pharmacophore modeling : Generate 3D pharmacophore maps (e.g., using MOE) to identify essential features (e.g., hydrogen bond acceptors at the methoxy group) .
Methodological Notes
- Synthesis scalability : While small-scale synthesis (<10 g) is feasible with manual chromatography, pilot-scale production (>100 g) may require automated systems (e.g., SMB chromatography) .
- Data reproducibility : Archive NMR raw data (FID files) and HPLC chromatograms in electronic lab notebooks for peer review .
- Ethical compliance : Adhere to institutional guidelines for in vitro testing, including biosafety level (BSL-2) protocols for cancer cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
